N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine
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Overview
Description
N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine is an organic compound that features a benzyl group substituted with a methoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine typically involves the reaction of 4-methoxybenzyl chloride with 2-methylprop-2-en-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For example, in the context of neurodegenerative diseases, the compound has been shown to modulate the activity of enzymes such as β-secretase and glycogen synthase kinase 3β, which are involved in the formation of amyloid plaques and tau phosphorylation, respectively . These interactions help reduce the formation of toxic protein aggregates and alleviate disease symptoms.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)thiosemicarbazide: Similar structure but contains a thiosemicarbazide group instead of an amine.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring and a tert-butyl group.
Uniqueness
N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine is unique due to its specific substitution pattern and the presence of both a methoxybenzyl group and an allylic amine. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C12H17NO/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,13H,1,8-9H2,2-3H3 |
InChI Key |
IWZNLDWWQPNGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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